Tylogenin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135247-46-0 |
|---|---|
Molecular Formula |
C17H19N3O6S3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1R,2R,4bR,8R,9S)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate |
InChI |
InChI=1S/C28H38O10/c1-14(29)35-20-12-17-18(26(4)11-9-19(32)24(23(20)26)36-15(2)30)8-10-27(5,25(17)37-16(3)31)21-13-22(33)38-28(21,6)34-7/h13,17-18,20,23-25H,8-12H2,1-7H3/t17?,18?,20-,23?,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
RTKXYQUBRFXSOY-RCJOAVMUSA-N |
SMILES |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC2[C@H]([C@@](CCC2[C@@]3(C1[C@H](C(=O)CC3)OC(=O)C)C)(C)C4=CC(=O)O[C@@]4(C)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
Synonyms |
tylogenin |
Origin of Product |
United States |
Natural Sources of Tylogenin
Isolation from Tylophora sylvatica
Tylogenin was isolated from Tylophora sylvatica in 1993. nih.gov It is understood to be a steroidal aglycone, meaning it is the non-sugar component of a glycoside molecule. This compound is generated through the acid hydrolysis of two seasonal glycosides found in Tylophora sylvatica, namely tylophoroside (B237117) and acetyltylophoroside (B236201). ctdbase.orgctdbase.orgnih.govnih.gov
Studies have indicated the presence of this compound in different parts of Tylophora sylvatica, including the root and the whole plant. Extraction methods utilizing solvents such as methanol (B129727) have been employed in the isolation process from the whole plant.
Research findings highlight that this compound, as an aglycone, exhibits greater potency in certain biological assays compared to its parent glycosides. ctdbase.orgnih.gov
A summary of isolation information from Tylophora sylvatica is presented in the table below:
| Plant Species | Part Used | Extraction Solvent | Compound | Year of Isolation (Reported) |
| Tylophora sylvatica | Root | Not specified | This compound | 1991 |
| Tylophora sylvatica | Whole plant | Methanol | This compound | Not specified |
| Tylophora sylvatica | Not specified | Acid Hydrolysis | This compound | 1993 nih.gov |
Occurrence in other Tylophora species
While the genus Tylophora encompasses numerous species, and many have been studied for their diverse phytochemical constituents, reports on the isolation or explicit occurrence of this compound in species other than Tylophora sylvatica are not prominent in the available research. The genus is known to contain various compounds, including phenanthroindolizidine alkaloids, C21 glycosides, secoiridoids, triterpenes, and furano alkaloids, with phenanthroindolizidine alkaloids being particularly abundant and well-studied across the genus. However, the specific steroidal aglycone this compound is primarily associated with Tylophora sylvatica based on the conducted research.
Biosynthesis of Tylogenin
Natural Biosynthetic Pathways
The natural biosynthetic pathway for tylosin (B1662201), including the tylogenin core, occurs in Streptomyces fradiae. nih.govfao.orgdrugbank.com The biosynthesis of the tylactone (B1246279) ring is the first detectable intermediate that can be excreted in appreciable quantities. nih.govcapes.gov.brnih.gov The carbon backbone of tylactone is constructed from building blocks derived from acetate (B1210297), propionate (B1217596), and butyrate (B1204436). psu.edumsk.or.krmicrobiologyresearch.org Specifically, tylactone is derived from two acetate units, five propionate units, and one butyrate unit. msk.or.kr The oxygen atoms in tylactone are derived intact with their attached carbon atoms from the C(1) position of acetate, propionate, and butyrate precursors. psu.edu
Enzymatic Reactions
The formation of the tylactone ring involves a type I polyketide synthase (PKS) system. This multi-enzyme complex is responsible for the iterative condensation of acyl-CoA extender units. Key enzymes involved in the initial steps of tylosin biosynthesis, leading to the tylactone core, include methylmalonyl-coenzyme A carboxyltransferase and propionyl-coenzyme A carboxylase, which are involved in the formation of methylmalonyl-CoA, a crucial precursor derived from propionate. msk.or.krnih.gov Aspartate aminotransferase, valine dehydrogenase, and threonine dehydratase are also required for tylosin biosynthesis, potentially by providing precursors or influencing metabolic flux. microbiologyresearch.orgnih.govasm.org
The macrolide ring closure is thought to occur as the last step in tylactone formation through the direct nucleophilic displacement of a thiol activating group by a hydroxyl group at C(15). psu.edu
Following the formation of tylactone, further enzymatic modifications occur, although these steps lead to the complete tylosin molecule rather than just this compound. These tailoring steps include hydroxylations and the attachment of deoxyhexose sugars catalyzed by specific glycosyltransferases. microbiologyresearch.orgnih.govcapes.gov.brnih.govresearchgate.net For instance, TylI and TylHI are cytochrome P450 enzymes involved in the hydroxylation of the tylactone ring at C-20 and C-23. nih.gov
Metabolite Intermediates
The first detectable intermediate in the tylosin biosynthetic pathway is tylactone (this compound). nih.govcapes.gov.brnih.govpsu.edu Subsequent intermediates in the pathway towards tylosin involve the sequential addition of sugars and further modifications of the tylactone core. Although these are intermediates in tylosin biosynthesis, they are built upon the this compound structure. Intermediates lacking neutral sugars (mycarose and 6-deoxy-D-allose) have been observed to be biologically unstable. nih.gov
A preferred sequence of reactions converting tylactone to tylosin has been determined through studies with blocked mutants and bioconversion experiments. nih.gov This sequence includes the addition of mycaminose (B1220238) to the C-5 hydroxyl of tylactone, followed by hydroxylations at C-20 and C-23, and then the addition of 6-deoxy-D-allose and mycarose (B1676882). nih.govcapes.gov.brnih.gov
Genetic Regulation of Biosynthesis
The biosynthesis of tylosin, and thus the production of the this compound core, is controlled by a complex regulatory cascade involving multiple transcriptional regulators encoded within the tyl gene cluster in Streptomyces fradiae. researchgate.netjmb.or.krresearchgate.netnih.govle.ac.ukresearchgate.net The tyl gene cluster contains at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. le.ac.ukresearchgate.net
TylR acts as a pathway-specific activator, directly activating the transcription of the tylosin biosynthetic genes. jmb.or.krresearchgate.netresearchgate.netasm.org Expression of tylR is regulated by the interplay between the transcriptional activator TylS (aided by TylU) and the transcriptional repressor TylQ. jmb.or.krresearchgate.netnih.gov TylQ negatively regulates the tylR promoter, meaning tylQ must be downregulated for tylR expression and subsequent tylosin production to occur. jmb.or.krle.ac.uk TylS is essential for tylR activation. le.ac.uk TylU is also important for tylosin production and appears to act in concert with TylS to facilitate tylR expression. researchgate.netnih.gov
TylP, a γ-butyrolactone receptor, acts as a repressor during tylosin biosynthesis. le.ac.ukresearchgate.net It negatively regulates the expression of tylQ and tylS. le.ac.ukresearchgate.net The regulatory system involves a cascade where TylP represses tylQ and tylS, and TylQ represses tylR, which in turn activates the biosynthetic genes. jmb.or.krresearchgate.netle.ac.ukresearchgate.net
Mutations in regulatory genes can significantly impact tylosin production. For example, inactivation of tylQ can lead to enhanced tylosin production. le.ac.ukasm.org
Cellular and Organismal Contexts
Tylosin, including its this compound core, is produced as a fermentation product by strains of the soil microorganism Streptomyces fradiae. nih.govfao.orgdrugbank.comgoogle.commicrobiologyresearch.org The tylosin biosynthetic (tyl) gene cluster is located on the chromosome of S. fradiae, occupying approximately 1% of the genome and containing at least 43 open reading frames. researchgate.netjmb.or.krnih.gov This cluster includes structural genes for biosynthesis, regulatory genes, and resistance determinants that protect the producer organism from the antibiotic it produces. researchgate.netjmb.or.krnih.gov
The cellular location of the enzymatic reactions involved in this compound biosynthesis is within the Streptomyces fradiae cells. The polyketide synthase complex and tailoring enzymes function intracellularly to assemble and modify the macrolactone ring.
Below is a summary of some key enzymes and genes involved in tylosin biosynthesis, which includes the formation and modification of the this compound core:
| Enzyme/Gene Name | Proposed Function | Role in Tylosin Biosynthesis |
| TylR | Transcriptional Activator (Pathway-Specific) | Directly activates transcription of tyl biosynthetic genes. jmb.or.krresearchgate.netresearchgate.netasm.org |
| TylS | Transcriptional Activator (SARP family) | Essential for tylR activation. jmb.or.krresearchgate.netle.ac.uk |
| TylU | Regulatory protein | Important for tylosin production, acts with TylS on tylR. researchgate.netnih.gov |
| TylQ | Transcriptional Repressor | Negatively regulates tylR expression. jmb.or.krle.ac.uk |
| TylP | γ-Butyrolactone Receptor / Transcriptional Repressor | Represses tylQ and tylS expression. le.ac.ukresearchgate.net |
| TylI | Cytochrome P450 | Catalyzes oxidation at C-20 of 5-O-mycaminosyl-tylactone. nih.gov |
| TylHI | Cytochrome P450 | Hydroxylates 23-deoxy-5-O-mycaminosyl-tylonolide at C-23. nih.gov |
| TylN | Glycosyltransferase (O-mycaminosyltylonolide 6-deoxyallosyltransferase) | Adds 6-deoxy-D-allose to 5-O-mycaminosyltylonolide. microbiologyresearch.orgenzyme-database.orgnih.govresearchgate.net |
| TylCV | Mycarosyl transferase | Attaches mycarose to the glycosylated macrolide. microbiologyresearch.org |
| TylE, TylF | Methyltransferases | Involved in O-methylation of the deoxyallose moiety (mycinose). nih.govcapes.gov.brnih.govresearchgate.netmicrobiologyresearch.orgnih.gov |
| Methylmalonyl-CoA Carboxyltransferase | Enzyme involved in precursor formation | Forms methylmalonyl-CoA, a tylactone precursor. msk.or.krnih.gov |
| Propionyl-CoA Carboxylase | Enzyme involved in precursor formation | Forms methylmalonyl-CoA, a tylactone precursor. msk.or.krnih.gov |
| Aspartate aminotransferase | Enzyme involved in amino acid metabolism | Required for tylosin biosynthesis. microbiologyresearch.orgnih.govasm.org |
| Threonine dehydratase | Enzyme involved in amino acid metabolism | Required for tylosin biosynthesis. microbiologyresearch.orgnih.gov |
| Valine dehydrogenase | Enzyme involved in amino acid metabolism | Required for tylosin biosynthesis. microbiologyresearch.orgasm.org |
Synthetic Approaches to Tylogenin
Laboratory Synthesis Strategies
Laboratory synthesis of Tylogenin involves controlled chemical reactions to construct the molecule. This area of research explores various chemical pathways and techniques to achieve efficient and selective synthesis.
Chemical Synthesis Pathways
Chemical synthesis pathways for complex molecules like this compound typically involve a series of steps, each designed to form or modify specific bonds and functional groups. The design of these pathways often utilizes principles of retrosynthesis, working backward from the target molecule to identify available starting materials and known chemical transformations organic-chemistry.org. While specific detailed chemical synthesis pathways for this compound were not extensively detailed in the search results, general principles of organic synthesis apply, including bond breaking and bond forming reactions rsc.org. The development of synthetic routes can be aided by computational tools that leverage AI and expert rules to propose potential pathways and assess their feasibility chemical.aiarxiv.orgsigmaaldrich.comnih.gov.
Yield Optimization in Synthetic Processes
Optimizing the yield of a chemical synthesis is crucial for its efficiency and scalability. Yield optimization in synthetic processes for compounds like this compound involves maximizing the amount of desired product obtained from the starting materials. This can be influenced by various factors, including reaction conditions (temperature, pressure, solvent), reagent stoichiometry, reaction time, and purification procedures rochester.edu. Common issues leading to low yields include careless reaction procedures, losses during workup and purification, and product decomposition rochester.edu. Strategies to improve yield include careful control of reaction parameters, thorough mixing, monitoring the reaction progress, and optimizing quenching and workup procedures rochester.edu. Advanced techniques like Bayesian optimization are also being explored to efficiently identify optimal reaction conditions in chemical synthesis, potentially accelerating the development of high-yield processes nih.govwhiterose.ac.ukucla.educhemrxiv.org.
Biotechnological Production Methods
Biotechnological methods offer alternative routes for producing natural compounds like this compound, often leveraging biological systems. These methods can provide sustainable and potentially more efficient ways to obtain complex molecules that are difficult or costly to synthesize chemically or extract from wild plants srce.hrnih.govscielo.br.
Hairy Root Culture
Hairy root culture is a promising biotechnological method for the production of secondary metabolites, including those found in plants like Tylophora. This technique involves the genetic transformation of plant tissues, typically roots, using the bacterium Agrobacterium rhizogenes nih.govmdpi.comresearchgate.netnih.govfrontiersin.org. The infection by A. rhizogenes induces the formation of 'hairy roots', which are characterized by rapid growth, genetic stability, and the ability to synthesize secondary metabolites at levels comparable to or even exceeding those in the parent plant nih.govmdpi.comresearchgate.netnih.gov. Hairy root cultures can be grown in hormone-free media and are amenable to scaling up in bioreactors for larger-scale production nih.govmdpi.comnih.govfrontiersin.org. While the search results did not provide specific data on this compound production yields in hairy root cultures, this method is recognized as a valuable platform for producing high-value phytomolecules and is being explored for various plant-derived compounds mdpi.comresearchgate.netnih.govfrontiersin.org. Optimization of hairy root cultures for specific metabolites involves selecting high-producing root lines and optimizing culture conditions and bioreactor design mdpi.comnih.govfrontiersin.org. Elicitation methods can also be employed to enhance the accumulation of desired compounds in hairy root cultures nih.gov.
Preclinical Pharmacological Studies of Tylogenin Excluding Human Trials
Specific Pharmacological Activities (In Vitro and In Vivo Non-Human Models)
Cardiovascular Activity
While the search results primarily highlight tylogenin's antiallergic properties, some context regarding the study of natural products for cardiovascular activity in preclinical settings is available. Natural compounds have been investigated for their potential in treating cardiovascular diseases, and the identification of compounds with activity against targets like endothelin receptors is an area of research tandfonline.com. Various techniques, including Langendorff isolated heart assays and studies on cultured myocardial cells, have been employed to test for cardioactivity of natural compounds tandfonline.com. However, specific detailed research findings or data tables directly linking this compound to cardiovascular activity in preclinical studies were not prominently found in the provided search results.
Preclinical Study Methodologies
Preclinical research on compounds like this compound employs a range of methodologies to evaluate their biological effects before potential human trials. Both in vitro and in vivo approaches are fundamental to this process rjpharmacognosy.irresearchgate.net.
In Vitro Studies (Cell Cultures and Co-culture Technology)
In vitro studies involve experiments conducted outside of a living organism, typically using cell cultures. This allows for controlled environments to investigate the direct effects of a compound on specific cell types or biological processes googleapis.com. For example, in the study of antiallergic activity, cell lines such as human basophilic leukemia (KU812) and rat basophilic leukemia (RBL-2H3) cells have been used in histamine (B1213489) release assays to assess the inhibitory effects of compounds researchgate.net. While the provided search results mention in vitro studies in the context of Tylophora species and antiallergic activity, specific details on the use of co-culture technology with this compound were not found. However, cell culture is a standard technique in preclinical assessment googleapis.com.
Pharmacokinetic/Pharmacodynamic Approaches (Preclinical)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical research physionet.org. PK studies examine how a compound is absorbed, distributed, metabolized, and excreted by the organism googleapis.com. PD studies investigate the biochemical and physiological effects of a compound and its mechanism of action physionet.org. Understanding the PK/PD profile of a compound is crucial for determining appropriate dosing regimens and predicting its behavior in humans googleapis.com. While the search results mention preclinical studies and pharmacological activities, detailed specific information on the preclinical pharmacokinetic and pharmacodynamic properties of this compound was not extensively available, beyond the general mention of preclinical research and the need for further investigation into pharmacokinetics for related compounds grafiati.com. The objective of optimizing drug bioavailability in preclinical studies is based on experiments to determine trans-membrane transport of drugs googleapis.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on preclinical studies. Further search needed to confirm. |
| Tylosin (B1662201) | 5280440 nih.gov |
| Tylosin C | 3491289 nih.gov |
| Dexamethasone (B1670325) | Not found in provided snippets. |
| Prednisolone | Not found in provided snippets. |
| Chlormadinone (B195047) acetate (B1210297) | Not found in provided snippets. |
| Epinephrine | Not found in provided snippets. |
Interactive Data Table Example (Based on Antiallergic Activity Mentioned):
Molecular Mechanisms of Action of Tylogenin
Cellular and Subcellular Interactions
Tylogenin demonstrates activity at the cellular level by interfering with the function of key immune cells involved in allergic reactions, namely mast cells and basophils. nih.govhoneybee.org
Interference with Mast Cell Action
Scientists suspect that this compound is able to interfere with the action of mast cells. honeybee.org Mast cells are specialized cells located near blood vessels, particularly in the skin, airways, and gastrointestinal tract. honeybee.org Upon activation by an allergen, mast cells release chemical mediators, such as histamine (B1213489), which contribute to the inflammatory process. honeybee.org While the precise mechanisms by which this compound interferes with mast cell action are not extensively detailed in the provided search results, its suspected ability to modulate these cells suggests a potential role in inhibiting the release of pro-inflammatory substances. honeybee.org
Modulation of Basophil Mediator Release Pathways
This compound has been shown to inhibit IgE-induced basophil mediator release, a crucial process in allergic reactions. nih.govnordicbiosite.comrjpharmacognosy.ir Studies using the rabbit basophil-dependent serotonin (B10506) release (BDSR) assay system have demonstrated that this compound's inhibitory activity is significantly greater than that of its parent glycosides, tylophoroside (B237117) and acetyltylophoroside (B236201), as well as the standard dexamethasone (B1670325). nih.govnordicbiosite.com The inhibitory effect of this compound in this assay was found to increase with incubation time. nih.govnordicbiosite.com
In the human leukocyte-dependent histamine release (LDHR) test model, this compound also exhibited significantly greater potency in inhibiting histamine release compared to dexamethasone. nih.govrjpharmacognosy.irresearchgate.net
The following table summarizes the comparative inhibitory activity of this compound, its parent glycosides, and dexamethasone in basophil and leukocyte assays:
| Compound | Assay System | Geom Mean IC50 (µM) | Significance (P < 0.05) vs. Dexamethasone |
| This compound | Rabbit BDSR | 39 | Greater |
| Tylophoroside | Rabbit BDSR | 263 | Less |
| Acetyltylophoroside | Rabbit BDSR | 331 | Less |
| Dexamethasone | Rabbit BDSR | 912 | - |
| This compound | Human LDHR | 49 | Greater |
| Dexamethasone | Human LDHR | 257 | - |
This data indicates that this compound is a more potent inhibitor of mediator release from basophils and leukocytes in these models compared to its glycoside precursors and dexamethasone. nih.govnordicbiosite.comresearchgate.net
Receptor Interactions and Binding Profiles
Molecular modeling studies suggest that this compound can fit into receptors, with its steroid nucleus oriented in a particular manner. rjpharmacognosy.ir Comparisons with chlormadinone (B195047) acetate (B1210297) suggest a similar orientation within the receptor. rjpharmacognosy.ir
Furthermore, this compound has been identified as an inhibitor of Na+/K+-ATPase, despite having a structure significantly different from cardiac glycosides, which are known inhibitors of this enzyme. nih.gov Calculations of the lowest energy conformations of acetyltylophoroside and this compound, and their superpositions with the X-ray conformations of cardiac glycosides and chlormadinone acetate, have led to a model explaining the interaction of these different types of inhibitors with the Na+/K+-ATPase receptor. nih.gov
Biological Targets Investigation
While research has focused on the effects of this compound on cellular functions like mediator release, investigations into its specific biological targets are ongoing. Identifying these targets is crucial for understanding the complete molecular mechanism of action.
Target Essentiality for Pathophysiology
Understanding the essentiality of identified targets for the pathophysiology of allergic reactions is a critical step in drug development. Target essentiality refers to the degree to which a target is required for the disease process to occur. nih.govnih.gov Targeting essential proteins or pathways is more likely to result in a therapeutic effect. While the provided search results highlight this compound's effects on mast cells and basophils, which are essential components of allergic responses, specific protein targets within these cells and their essentiality for the observed antiallergic activity of this compound are not explicitly detailed.
Druggability Assessment of Identified Targets
Druggability assessment evaluates the likelihood that a biological target can bind to a small-molecule drug with sufficient affinity and specificity to modulate its function in a therapeutically beneficial way. nih.govmdpi.com This assessment typically involves analyzing the structural characteristics of potential binding pockets on the target protein. nih.govmdpi.com Although this compound has shown promising activity in cellular assays and interacts with Na+/K+-ATPase, information regarding the druggability assessment of its specific targets within the context of allergic diseases is not available in the provided search results. Further research would be needed to identify the specific protein targets responsible for this compound's effects on mast cells and basophils and to assess their druggability.
Analytical Methodologies for Tylogenin Research
Spectroscopic Techniques
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and functional groups of a compound. For a complex molecule like Tylogenin, a multi-faceted spectroscopic approach is necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. youtube.com By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the stereochemistry of a molecule. youtube.comjackwestin.com
In the study of this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
¹H NMR: This technique provides information about the different types of protons in the molecule and their immediate electronic environment. The chemical shift (δ) of each proton signal indicates its level of shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin splitting. jackwestin.com
¹³C NMR: This method identifies all the unique carbon atoms in the this compound structure, providing a count of the total carbons and information about their chemical environment (e.g., sp³, sp², carbonyl).
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data is crucial for assembling the complete molecular structure of the steroidal backbone and the spiroketal side chain.
The data obtained from these experiments allows for the complete assignment of all proton and carbon signals in the this compound molecule, confirming its identity and stereochemical configuration.
Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for a Sapogenin like this compound
| Atom Position (Example) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|---|---|
| C-3 | ~3.5 | Multiplet | ~71.0 | CH-OH group on the steroid A-ring |
| C-6 | ~5.3 | Doublet | ~121.0 | Vinylic proton in the B-ring |
| C-18 | ~0.8 | Singlet | ~16.0 | Angular methyl group protons |
| C-22 | N/A | N/A | ~109.0 | Spiroketal carbon |
| C-26 | ~3.4 | Multiplet | ~66.0 | Methylene protons in the F-ring |
Note: This table is for illustrative purposes to demonstrate the type of data generated by NMR analysis.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique particularly suited for non-volatile and thermally unstable compounds like steroidal sapogenins. creative-proteomics.comwikipedia.org In this method, the sample (analyte) is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This process causes the analyte molecules to be desorbed and ionized, typically by protonation, forming [M+H]+ ions. wikipedia.org
The primary advantages of FAB-MS in this compound research include:
Molecular Weight Determination: The technique reliably produces an ion corresponding to the protonated molecule, allowing for the accurate determination of this compound's molecular mass.
Structural Information: While being a soft ionization method, some fragmentation can occur. These fragment ions can provide valuable clues about the structure of the molecule, such as the loss of water from hydroxyl groups or cleavage of the spiroketal side chain.
Other spectroscopic methods provide complementary information for the structural characterization of this compound.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups, C-H bonds (alkane and alkene), and the C-O bonds associated with the ether linkages in the spiroketal side chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is useful for detecting chromophores (light-absorbing groups) within a molecule. While the basic steroid nucleus does not absorb significantly in the UV-Vis range, the presence of conjugated double bonds or other chromophores would result in characteristic absorption maxima.
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. jackwestin.com These techniques are fundamental for both the isolation and analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. wikipedia.orglibretexts.org A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differing affinities for the stationary and mobile phases. wikipedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) through a column with a stationary phase at high pressure. nih.gov It is widely used for the identification, quantification, and purification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., methanol (B129727)/water or acetonitrile/water), is commonly employed for separating steroidal sapogenins. Detection is often achieved using a UV detector or an evaporative light scattering detector (ELSD).
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Primary Application | Key Advantages |
|---|---|---|---|---|
| TLC | Silica gel or Alumina | Organic Solvent Mixture | Purity assessment, reaction monitoring | Fast, low cost, simple |
| HPLC | C18-bonded silica | Acetonitrile/Water or Methanol/Water | Quantification, high-resolution separation, purification | High sensitivity, high resolution, quantitative |
| Column Chromatography | Silica gel or Alumina | Organic Solvent Gradient | Preparative-scale purification | High loading capacity, cost-effective for large scale |
Separation and Purification Techniques
The isolation of this compound from its natural source, typically a plant extract, involves a series of separation and purification steps. Plant extracts are complex mixtures containing numerous compounds.
The initial step is often a solvent extraction, followed by preliminary fractionation using techniques like liquid-liquid extraction to separate compounds based on their solubility and polarity. The resulting crude fractions are then subjected to chromatographic methods for further purification.
Column chromatography is the most common method for the preparative-scale purification of natural products like this compound. biologydiscussion.com A glass column is packed with a stationary phase, such as silica gel, and the crude extract is loaded onto the top. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. biologydiscussion.com Compounds separate as they move down the column at different rates depending on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired compound. Multiple column chromatography steps with different stationary and mobile phases may be necessary to achieve high purity.
Following chromatographic purification, a final step of crystallization is often performed to obtain this compound as a highly pure solid.
Immunological Techniques
Immunological techniques utilize the highly specific binding between an antibody and its antigen to detect and quantify substances. For a small molecule like this compound (which acts as a hapten), these methods require it to be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies.
Once specific antibodies are generated, they can be used to develop immunoassays such as:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay technique designed for detecting and quantifying substances. In a competitive ELISA format for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in a sample for binding to a limited number of specific antibody sites coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.
Radioimmunoassay (RIA): Similar in principle to ELISA, RIA uses a radiolabeled version of the antigen (this compound) instead of an enzyme-linked one. The amount of radioactivity measured is used to determine the concentration of the unlabeled this compound in the sample.
These immunological methods can be extremely sensitive and specific, making them valuable for detecting trace amounts of this compound in complex biological samples. scitechnol.com
Proteomics Analysis
Proteomics, the large-scale study of proteins, offers a powerful lens through which to investigate the molecular mechanisms of action of bioactive compounds. In the context of this compound research, proteomics can be employed to identify the full spectrum of proteins that are differentially expressed or modified in cells or tissues upon treatment with the compound. This approach can reveal novel cellular targets and pathways modulated by this compound, providing a deeper understanding of its biological effects.
While direct proteomics studies on this compound are not extensively documented in publicly available literature, the methodologies applied to other structurally related steroidal saponins (B1172615) provide a clear framework for how such research could be conducted. A notable example is the proteomic analysis of dioscin (B1662501), a steroidal saponin (B1150181) that has been studied for its cytotoxic effects on cancer cells. These studies utilize techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to identify proteins whose expression levels are altered by the compound.
Detailed Research Findings from a Representative Study:
To illustrate the potential of proteomics in elucidating the mechanism of action of a steroidal saponin, we can consider the findings from a study on dioscin's effect on human myeloblast leukemia HL-60 cells. In this study, researchers treated HL-60 cells with dioscin and compared the protein expression profiles to untreated cells. The analysis revealed significant alterations in the expression of mitochondrial-associated proteins, suggesting that mitochondria are a primary target of dioscin's cytotoxic activity. This was further supported by functional mitochondrial assays.
The proteomic analysis also implicated other cellular processes in the compound's mechanism of action, including a reduction in protein synthesis, changes in cell signaling pathways, and dysregulation of oxidative stress and cell proliferation. These findings demonstrate that a single compound can exert its effects through multiple pathways, a level of detail that is often only achievable through a comprehensive proteomics approach.
The following interactive data table summarizes some of the key proteins that were identified as being differentially expressed in HL-60 cells following treatment with dioscin. This serves as an example of the type of data that could be generated in a proteomics study of this compound.
| Protein Name | Accession Number | Subcellular Location | Fold Change | Biological Process |
| Voltage-dependent anion-selective channel protein 1 | P21796 | Mitochondrion | -1.8 | Apoptosis, Regulation of mitochondrial membrane permeability |
| ATP synthase subunit alpha, mitochondrial | P25705 | Mitochondrion | -1.7 | ATP synthesis |
| Prohibitin | P35232 | Mitochondrion | -1.6 | Cell proliferation, Apoptosis |
| Heat shock protein 60 | P10809 | Mitochondrion | -1.5 | Protein folding, Stress response |
| Elongation factor 1-alpha 1 | P68104 | Cytoplasm | -2.1 | Protein biosynthesis |
| Peroxiredoxin-1 | Q06830 | Cytoplasm | -1.9 | Oxidative stress response |
| 14-3-3 protein zeta/delta | P63104 | Cytoplasm | -1.7 | Signal transduction, Cell cycle regulation |
Note: The data presented in this table is from a study on the steroidal saponin dioscin and is intended to be representative of the type of findings that a proteomics analysis of this compound could yield. The fold changes are illustrative and represent a decrease in protein expression upon treatment.
By applying similar proteomic methodologies to this compound, researchers could potentially identify its specific protein targets and affected cellular pathways. This would be invaluable in elucidating the molecular basis of its observed biological activities and could pave the way for the development of new therapeutic applications.
Structure Activity Relationship Studies of Tylogenin
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) methodologies employ mathematical models to correlate the physicochemical properties and structural descriptors of a series of compounds with their biological activities.,,,, These models can be predictive, allowing for the estimation of the activity of novel, untested compounds based on their structural characteristics. While QSAR is a widely applied technique in medicinal chemistry for various compound classes, including those with diverse biological functions, specific detailed QSAR studies focusing exclusively on tylogenin were not prominently featured in the provided literature. However, the principles of QSAR are directly applicable to analyzing the relationship between the structural nuances of this compound and its observed biological profile.,,,,
Three-Dimensional QSAR (3D-QSAR)
Extending beyond traditional 2D descriptors, Three-Dimensional QSAR (3D-QSAR) methods incorporate the three-dimensional spatial and electronic properties of molecules to build predictive models.,,,, Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fall under this category.,, By analyzing the steric and electrostatic fields around molecules, 3D-QSAR can generate contour maps that highlight regions where specific molecular features are favorable or unfavorable for biological activity at a putative binding site.,, This provides a more nuanced understanding of the structural requirements for activity.,, Although 3D-QSAR is a powerful tool for gaining detailed structural insights, its specific application to this compound was not extensively described in the available information, though it remains a relevant approach for a comprehensive SAR analysis.,,,,
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule, such as this compound, within the binding site of a biological target, typically a protein.,,,, These simulations explore various possible binding poses and score them based on their predicted stability, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding event.,, Molecular modeling studies involving this compound have suggested its ability to fit into receptor sites. Interestingly, these studies indicate that the steroid nucleus of this compound might adopt a flipped orientation within the receptor, a characteristic also observed with compounds like chlormadinone (B195047) acetate (B1210297). This suggests potential similarities in their binding modes despite structural differences.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular interactions by simulating the time-dependent motion of atoms and molecules.,,, Unlike the static nature of docking, MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process, conformational changes, and the stability of the ligand-receptor complex over time in a simulated physiological environment., MD simulations can be used to refine docking poses, calculate binding free energies, and explore the dynamic behavior of this compound in complex with its targets., While MD simulations are highly valuable for understanding the intricacies of molecular recognition and dynamics, detailed applications specifically focused on this compound were not extensively reported in the provided search results.,,,
Structural Modifications and Biological Effects
Modifications to the chemical structure of a compound can lead to significant alterations in its biological activity.,, Studies on this compound and its naturally occurring glycosides highlight this principle. This compound is the aglycone form of glycosides found in Tylophora sylvatica, including tylophoroside (B237117) and acetyltylophoroside (B236201).,,, Research has demonstrated that this compound possesses potent anti-allergic activity.,,, In a rabbit basophil-dependent serotonin (B10506) release (BDSR) assay, this compound exhibited a geometric mean IC50 of 39 microM, which was significantly more potent than its parent glycosides, tylophoroside (geometric mean IC50 = 263 microM) and acetyltylophoroside (geometric mean IC50 = 331 microM).,, this compound also showed greater inhibitory activity in this assay compared to dexamethasone (B1670325) (geometric mean IC50 = 912 microM).,, This indicates that the removal of the glycosyl moieties enhances the anti-allergic potency of the this compound scaffold in this specific model.,,
The following table summarizes the anti-allergic activity data:
| Compound | Geometric Mean IC50 (microM) |
| This compound | 39 |
| Tylophoroside | 263 |
| Acetyltylophoroside | 331 |
| Dexamethasone | 912 |
Furthermore, acetyltylophoroside and this compound have been investigated for their ability to inhibit the Na+/K+-ATPase enzyme., These compounds demonstrated inhibitory activity, suggesting that the steroidal core structure contributes to this effect, even in the absence of the sugar units.,
Impact of Glycosylation on Activity
Glycosylation, the attachment of sugar moieties to a molecule, is a common modification in natural products that can profoundly influence their biological properties.,,,,, In the case of this compound, the difference in anti-allergic activity between the aglycone and its glycosylated forms, tylophoroside and acetyltylophoroside, underscores the significant impact of glycosylation.,, The increased potency of this compound suggests that the attached sugar units may impede its interaction with the biological target responsible for inhibiting basophil mediator release.,, Glycosylation can affect various pharmacological aspects, including solubility, membrane permeability, distribution, metabolism, and binding to targets.,,,, The specific role of the sugar moieties in modulating this compound's activity warrants further investigation to fully understand the structure-activity relationships in this class of compounds.,,
Structure-Based Design Approaches
Structure-based design (SBD) is an iterative process that utilizes the three-dimensional structural information of a biological target to guide the design and optimization of ligands.,,,, By understanding the architecture of the binding site and the molecular interactions involved, researchers can design molecules with complementary shapes and chemical properties to enhance binding affinity and specificity.,, Techniques such as X-ray crystallography, cryo-EM, NMR spectroscopy, and computational modeling are integral to SBD.,, While the provided literature does not detail specific instances of de novo SBD efforts focused on creating novel compounds based on the this compound scaffold, the principles of SBD are highly relevant for future endeavors to develop improved this compound-based therapeutics.,,,, Elucidating the precise 3D structure of this compound in complex with its biological targets would provide a strong foundation for rational design strategies aimed at optimizing its anti-allergic or other potential activities.,,
Tylogenin Derivatives Research
Generation and Characterization of Aglycones (e.g., from Tylophoroside (B237117) and Acetyltylophoroside)
Tylogenin is described as a steroidal aglycone. An aglycone is the non-sugar component of a glycoside, attached to a sugar moiety ctdbase.org. This compound can be obtained from the hydrolysis of glycosides like tylophoroside and acetyltylophoroside (B236201), which have been isolated from Tylophora sylvatica grafiati.com. Mild acidic hydrolysis of these glycosides has been shown to generate this compound grafiati.com.
Studies have characterized tylophoroside and acetyltylophoroside, noting their yields from Tylophora sylvatica as 0.008% and 0.0113%, respectively grafiati.com. The resulting aglycone, this compound, has been characterized and appears to be a biodegraded steroid grafiati.com. Steroids are a group of polycyclic compounds with a characteristic fused, reduced 17-carbon atom ring system, cyclopentanoperhydrophenanthrene ctdbase.org.
The generation of this compound from its glycosidic precursors allows for the study of the aglycone's intrinsic properties and activities, separate from the sugar component.
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on the this compound structure is an area of research aimed at exploring compounds with potentially modified or enhanced biological activities. While direct synthesis of this compound derivatives is not extensively detailed in the provided search results, research on related compounds, such as tylophorine (B1682047) derivatives, offers insights into the synthetic strategies and objectives in this class of natural products.
For example, the synthesis of novel tylophorine derivatives has been reported, involving multi-step processes and chemical reactions to create a library of related compounds nih.govnih.gov. These synthetic efforts often involve modifying different positions on the core structure to investigate the impact of structural changes on biological activity nih.govnih.gov. Techniques such as oxidation and coupling reactions have been employed in the synthesis of these related derivatives nih.gov. The goal of synthesizing novel derivatives is often to identify compounds with improved efficacy or desirable pharmacological profiles nih.gov.
Research in this area includes the design and synthesis of various structural analogues, followed by their characterization and evaluation of their properties mdpi.comorientjchem.org.
Drug Discovery Research Involving Tylogenin Excluding Clinical Trials
Tylogenin as a Lead Compound
Research suggests that this compound holds promise as a lead compound for the development of new therapeutic agents, particularly in the realm of antiallergy. A lead compound is a chemical substance that has demonstrated biological activity and serves as a starting point for drug design and optimization. guidetopharmacology.orgnih.gov The inherent properties of this compound, as explored in preclinical studies, position it as a candidate for further structural modification and development into novel pharmaceuticals.
Development of New Antiallergic Agents
This compound has been specifically investigated for its antiallergic activity, indicating its potential in the development of new treatments for allergic reactions. Studies have shown that this compound inhibits IgE-induced basophil mediator release, a key process in allergic responses. fishersci.nonih.gov
In the rabbit basophil-dependent serotonin (B10506) release (BDSR) assay system, this compound demonstrated inhibitory activity with a geometric mean IC50 of 39 µM. This activity was significantly greater (P < 0.05) than that of its parent glycosides, tylophoroside (B237117) (geometric mean IC50 263 µM) and acetyltylophoroside (B236201) (geometric mean IC50 331 µM), and also more potent than dexamethasone (B1670325) (geometric mean IC50 = 912 µM) in this specific assay. nih.gov
Furthermore, in the human leukocyte-dependent histamine (B1213489) release (LDHR) test model, this compound exhibited a geometric mean IC50 of 49 µM. In this model, this compound exerted a significantly greater potency (P < 0.05) compared to dexamethasone (IC50 = 257 µM). fishersci.nonih.gov These findings suggest that this compound could represent a novel class of antiallergic agents. fishersci.nonih.gov The activity of this compound was also observed to increase with incubation time in these studies. fishersci.nonih.gov
The detailed research findings on the antiallergic activity of this compound are summarized in the table below:
| Assay System | Compound | Geometric Mean IC50 (µM) | Significance vs. Dexamethasone (P value) |
| Rabbit Basophil-Dependent Serotonin Release | This compound | 39 | < 0.05 |
| Rabbit Basophil-Dependent Serotonin Release | Tylophoroside | 263 | Not specified |
| Rabbit Basophil-Dependent Serotonin Release | Acetyltylophoroside | 331 | Not specified |
| Rabbit Basophil-Dependent Serotonin Release | Dexamethasone | 912 | -- |
| Human Leukocyte-Dependent Histamine Release | This compound | 49 | < 0.05 |
| Human Leukocyte-Dependent Histamine Release | Dexamethasone | 257 | -- |
Design of Combination Treatments
While combination therapy is a significant strategy in drug development to achieve enhanced efficacy or overcome resistance, research specifically detailing the design and preclinical evaluation of this compound in combination treatments was not found in the analyzed literature. uni.lunih.gov Preclinical studies involving combination treatments typically investigate the potential for additive or synergistic effects between compounds.
Preclinical Development Strategies
Preclinical development is a fundamental phase in the drug discovery pipeline, aimed at thoroughly characterizing a potential drug candidate before human testing. ctdbase.orgnih.gov Strategies employed in this phase involve a range of studies to evaluate a compound's biological activity and understand its interaction with biological systems. guidetopharmacology.orgctdbase.org
For this compound, preclinical evaluation has included in vitro studies to assess its antiallergic potential, as demonstrated by the basophil and leukocyte mediator release assays. fishersci.nonih.gov These types of in vitro tests are common initial steps in preclinical development to identify compounds with desired biological activity. ctdbase.orgnih.gov
Research Methodologies in Tylogenin Studies
Hypothesis Generation and Testing
Hypothesis generation is a fundamental step in the research process, involving the formulation of educated guesses or testable statements based on existing knowledge, observations, or preliminary data. analyticsvidhya.comresearchgate.net In Tylogenin research, hypotheses might be generated regarding its potential biological activities (e.g., "this compound inhibits histamine (B1213489) release from mast cells"), its mechanism of action, or its chemical interactions. Hypothesis testing, conversely, is the process of evaluating these hypotheses through empirical data collection and analysis to determine their validity. analyticsvidhya.comcoursera.org This often involves statistical methods to ascertain if observed effects are statistically significant or likely due to chance. coursera.org
In scientific research, it is often possible to generate multiple competing hypotheses to explain a phenomenon. The analysis of competing hypotheses involves systematically evaluating these alternative explanations based on available evidence to determine which hypothesis is most strongly supported. This process requires critical thinking and can involve comparing the predictive power or explanatory scope of each hypothesis. While specific examples in the context of this compound are not detailed in the provided sources, this analytical approach would be crucial when investigating, for example, different potential mechanisms by which this compound exerts its observed biological effects. nordicbiosite.com
Structured brainstorming is a technique that can be used to generate a range of potential hypotheses in a systematic manner. This can involve various methods to encourage creative thinking and explore different angles of a research problem. Although not specifically mentioned in relation to this compound, in chemical or pharmacological research, this could involve expert discussions, literature reviews to identify gaps in knowledge, or mind mapping to explore potential relationships between a compound's structure and its activity. analyticsvidhya.comresearchgate.net Hypothesis-generating interviews or questionnaires are also techniques used in some fields to gather information that can lead to the formation of hypotheses, particularly in areas like public health outbreaks, which, while distinct from chemical research, illustrate the principle of structured information gathering for hypothesis formation. outbreaktools.caunc.edu
Data Collection Methods
Data collection methods are the specific techniques used to gather the information needed to test research hypotheses and address research questions. The choice of method depends on the nature of the research question and the type of data required (quantitative or qualitative). bilpubgroup.comfao.org In studies involving chemical compounds like this compound, data collection methods could include:
Experimental measurements: Obtaining quantitative data from laboratory experiments, such as measuring the concentration of a substance, reaction rates, or biological responses (e.g., the degree of basophil mediator release inhibition). nordicbiosite.comquantilope.com
Spectroscopic and analytical techniques: Using instruments like NMR, MS, and IR to obtain data about the chemical structure and purity of this compound. researchgate.net
Chromatographic techniques: Employing methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound in samples.
Biological assays: Conducting in vitro or in vivo tests to measure the biological activity of this compound, collecting data on its effects on cells, tissues, or organisms. nordicbiosite.com
Literature review: Gathering existing data and findings from published studies on this compound, related compounds, or relevant biological processes. researchgate.netrjpharmacognosy.ir
The accuracy and reliability of the research findings are heavily dependent on the appropriate selection and diligent application of data collection methods. fao.org
Data Analysis Methods
Statistical analysis: Analyzing quantitative data using statistical techniques to identify patterns, trends, and significant differences between groups. coursera.orgcouchbase.com This is crucial for interpreting experimental results, such as the significance of observed inhibitory effects. nordicbiosite.com Descriptive statistics (e.g., mean, median) and inferential statistics (e.g., t-tests, regression analysis) are common approaches. coursera.org
Qualitative analysis: Analyzing non-numerical data, such as observations from biological assays or information from literature reviews, to identify themes, patterns, and meanings. couchbase.com
Spectroscopic data analysis: Interpreting NMR, MS, and IR spectra to confirm the structure of this compound. researchgate.net
Pharmacokinetic and pharmacodynamic analysis: Analyzing data related to how this compound is absorbed, distributed, metabolized, and excreted by an organism (pharmacokinetics) and how it exerts its effects (pharmacodynamics).
Content analysis is a research method used to systematically analyze the content of communication, which can include text, images, or other media. researchgate.netdaneshnamehicsa.ir While often applied in social sciences or the analysis of educational materials researchgate.netpoverty.com.pkresearchgate.netcfu.ac.ir, content analysis could potentially be relevant in this compound research for systematically reviewing and synthesizing findings from a large body of scientific literature. For example, content analysis could be used to identify prevailing themes in published studies on the biological activities of Tylophora species or related steroidal compounds, or to analyze the reporting of specific experimental parameters in studies on this compound. researchgate.netrjpharmacognosy.ir This method allows for the quantification and objective evaluation of content to identify patterns and draw inferences. daneshnamehicsa.ir
Note on Specificity: The provided search results offer general descriptions of research design frameworks, hypothesis generation and testing, data collection methods, and data analysis methods, including content analysis. While these methodologies are applicable to the study of chemical compounds like this compound, the detailed application of each specific method (e.g., structured brainstorming for this compound hypotheses, or the specific use of content analysis in a particular this compound study) was not extensively detailed in the provided sources. The information presented here describes how these general methodologies would conceptually apply in the context of studying a compound like this compound, drawing upon the available information about this compound research and general research practices.
Content Analysis
Sampling Techniques
The study of this compound, a natural product, fundamentally relies on effective sampling of its biological source material, predominantly Tylophora species. The goal of sampling in this context is to obtain a sample that accurately represents the composition of the source material concerning the target compound, this compound, and its precursors like tylophoroside (B237117) and acetyltylophoroside (B236201). nordicbiosite.com
Sampling techniques for medicinal plants, including those containing this compound, involve careful consideration of factors such as the specific plant part where the compound is most concentrated, the plant's developmental stage, geographical location, and environmental conditions. While specific detailed research findings solely focused on optimizing sampling techniques for this compound were not extensively available in the consulted literature, general principles of plant sampling for phytochemical analysis apply.
Key considerations in sampling plant material for this compound studies include:
Selection of Plant Part: this compound is reported to be isolated from Tylophora sylvatica. honeybee.org Studies on the genus Tylophora indicate that different plant parts, such as roots, leaves, and stems, can contain various active constituents. nih.gov Therefore, research into this compound would require identifying and consistently sampling the plant part known to yield the highest concentration of the compound or its glycosidic precursors.
Timing of Collection: The concentration of secondary metabolites in plants can vary significantly with the plant's growth stage and the time of year (seasonal variation). google.com Sampling protocols should define the optimal time for collection to ensure consistency and maximize the yield of this compound or its related glycosides.
Geographical Location and Environmental Factors: Soil composition, climate, altitude, and other environmental factors can influence the phytochemical profile of a plant. Sampling strategies for comprehensive studies may involve collecting samples from different geographical locations to assess variability in this compound content.
Sample Size: An adequate sample size is necessary to be representative of the source population (e.g., a stand of Tylophora plants). The sample size determination depends on the variability of the compound within the plant population and the desired statistical power of the study. nih.govctdbase.org
Sampling Method: Depending on the scale and nature of the study, different sampling methods can be employed. For research purposes, purposive sampling, where specific plants or plant parts are selected based on predefined criteria (such as species confirmation and maturity), is commonly used in ethnobotanical and phytochemical investigations. rjpharmacognosy.irnih.gov Random sampling techniques, such as simple random sampling or stratified sampling, could be applied when assessing the variability of this compound content across a larger, more diverse population of plants. nih.govrjpharmacognosy.ir
Sample Collection and Handling: Proper collection techniques are essential to prevent contamination and degradation of the sample. This includes using clean tools, appropriate containers, and methods for drying or preserving the plant material if necessary before further processing. Sample analysis should ideally be conducted promptly after collection to minimize changes in chemical composition.
Sample Preparation: Following collection, samples undergo preparation steps before analysis. This typically involves drying, grinding into a fine powder, and then extracting the target compounds using suitable solvents. honeybee.orgnordicbiosite.com The choice of extraction method and solvent is critical for efficiently isolating this compound and its related substances. honeybee.org While extraction is a preparation step rather than sampling itself, the effectiveness of the extraction is directly dependent on the quality and representativeness of the initial sample.
Q & A
Basic: What experimental parameters are critical for optimizing Tylogenin synthesis to ensure high yield and purity?
Answer:
Optimal synthesis requires systematic variation of reaction parameters:
- Temperature and Solvent Selection : Test polar vs. non-polar solvents (e.g., DMSO vs. hexane) across a temperature gradient (e.g., 25°C–120°C) to identify ideal conditions for intermediate stability .
- Catalyst Efficiency : Compare enzymatic vs. chemical catalysts (e.g., palladium vs. lipase) using HPLC to monitor reaction progress and byproduct formation .
- Purification Protocols : Implement column chromatography with silica gel or reverse-phase HPLC, validated via NMR and mass spectrometry for purity ≥95% .
Table 1 : Example parameter optimization matrix for this compound synthesis:
| Parameter | Tested Range | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Temperature | 50°C–150°C | 80°C | 97.2 | 68 |
| Solvent | DMSO, Ethanol | Ethanol | 95.8 | 72 |
Advanced: How should researchers address discrepancies between this compound’s in vitro bioactivity and in vivo efficacy?
Answer:
Contradictory data often arise from bioavailability or metabolic differences. Mitigation strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS in rodent models .
- Dose-Response Calibration : Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for protein binding and clearance rates .
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) from treated tissues with in vitro pathways to identify compensatory mechanisms .
Basic: What analytical techniques are essential for characterizing this compound’s structural and functional properties?
Answer:
- Structural Elucidation : Use ¹H/¹³C NMR for bond configuration and X-ray crystallography for 3D conformation .
- Purity Assessment : Combine HPLC-DAD (diode array detection) with elemental analysis to confirm absence of isomers or contaminants .
- Functional Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinetics) to validate target binding .
Advanced: What computational strategies improve predictive modeling of this compound’s interactions with novel biological targets?
Answer:
- Molecular Docking : Utilize AutoDock Vina with flexible side-chain algorithms to simulate binding to homology-modeled proteins .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310K) .
- Machine Learning : Train random forest models on ChEMBL bioactivity data to predict off-target effects .
Basic: How to design a robust in vitro assay for screening this compound’s cytotoxicity across cell lines?
Answer:
- Cell Line Selection : Include primary (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to assess tissue-specific toxicity .
- Dose Range : Test 0.1–100 µM with 72-hour exposure, using MTT/WST-1 assays and flow cytometry for apoptosis/necrosis differentiation .
- Controls : Use cisplatin (positive control) and DMSO (vehicle control) to normalize results .
Advanced: What statistical frameworks resolve variability in this compound’s dose-response data across replicate studies?
Answer:
- Meta-Analysis : Apply random-effects models to aggregate data from ≥3 independent studies, weighted by sample size and variance .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in EC₅₀ estimates due to assay plate heterogeneity .
- Bayesian Hierarchical Modeling : Estimate posterior distributions for parameters, incorporating prior data from analogous compounds .
Basic: How to validate this compound’s mechanism of action using gene expression profiling?
Answer:
- qRT-PCR : Target genes in pathways identified via KEGG analysis (e.g., apoptosis: BAX, BCL2) .
- CRISPR Knockdown : Silence putative targets (e.g., kinase X) and assess rescue of this compound-induced phenotypes .
- Single-Cell RNA-seq : Cluster cell subpopulations to identify differential response mechanisms .
Advanced: What strategies harmonize conflicting data on this compound’s oxidative stress modulation?
Answer:
- Redox Proteomics : Quantify carbonylated proteins via 2,4-DNPH labeling and LC-MS/MS in treated vs. control samples .
- ROS Imaging : Use H2DCFDA fluorescence in live cells with confocal microscopy, controlling for probe auto-oxidation .
- Cross-Study Validation : Replicate experiments in labs with distinct equipment (e.g., different plate readers) to isolate technical noise .
Basic: How to conduct a systematic literature review on this compound’s known biological targets?
Answer:
- Database Search : Use Web of Science and PubMed with MeSH terms: “this compound” AND (“kinase inhibition” OR “receptor binding”) .
- Inclusion Criteria : Prioritize studies with dose-response data, orthogonal assay validation, and peer-reviewed methodology .
- Synthesis Tools : Create a PRISMA flowchart to document study selection and bias assessment .
Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?
Answer:
- Network Pharmacology : Build interactome maps using STRING-DB, overlaying transcriptomic, proteomic, and metabolomic datasets .
- Pathway Enrichment : Apply GSEA to rank affected pathways (FDR <0.25) and validate via siRNA knockdown .
- Data Fusion : Use PARADIGM-SHIFT to integrate TCGA patient data with preclinical models for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
